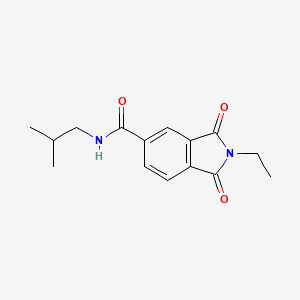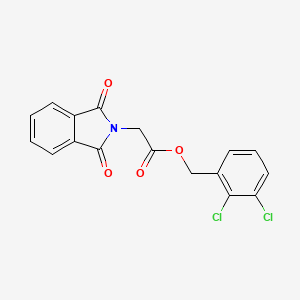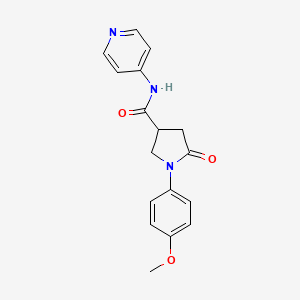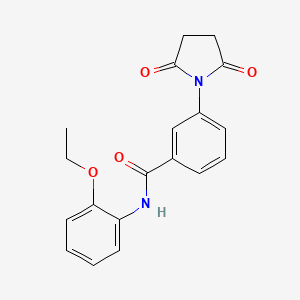
N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Overview
Description
N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in scientific research applications. This compound has been shown to selectively inhibit the activity of the histone lysine demethylase JMJD3, which plays a critical role in regulating gene expression and cell differentiation.
Mechanism of Action
N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide selectively inhibits the activity of JMJD3 by binding to its active site and preventing it from demethylating histone H3 lysine 27 (H3K27), a critical epigenetic mark that regulates gene expression. By inhibiting the activity of JMJD3, this compound promotes the accumulation of H3K27me3, which leads to the repression of genes that are normally activated by JMJD3.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various biological systems. In cancer cells, this compound has been shown to inhibit the proliferation and migration of cancer cells by modulating the expression of genes involved in cancer progression. In macrophages, this compound has been shown to modulate the expression of genes involved in inflammation and immune response. In stem cells, this compound has been shown to promote the differentiation of stem cells into specific lineages by modulating the expression of genes involved in cell differentiation.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for JMJD3, which allows for the specific modulation of gene expression in biological systems. Additionally, this compound has excellent pharmacokinetic properties, including good solubility and stability, which make it an ideal compound for in vitro and in vivo studies. However, one of the main limitations of this compound is its relatively low potency, which requires the use of high concentrations of the compound to achieve significant effects.
Future Directions
There are several future directions for research involving N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide. One area of research is the development of more potent and selective JMJD3 inhibitors that can be used at lower concentrations. Another area of research is the investigation of the role of JMJD3 in various biological processes, including cancer, inflammation, and stem cell differentiation. Additionally, the use of this compound in combination with other compounds may provide synergistic effects that can be used to treat various diseases. Overall, the potential applications of this compound in scientific research are vast, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Scientific Research Applications
N-(3-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been widely used in scientific research to study the role of JMJD3 in various biological processes. JMJD3 is a histone lysine demethylase that plays a critical role in regulating gene expression and cell differentiation. By selectively inhibiting the activity of JMJD3, this compound has been shown to modulate the expression of genes involved in various biological processes, including inflammation, cancer, and stem cell differentiation.
properties
IUPAC Name |
N-(3-fluorophenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-13-2-1-3-14(11-13)19-17(22)12-4-5-15(16(10-12)21(23)24)20-6-8-25-9-7-20/h1-5,10-11H,6-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLBNKRYUYHMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4404384.png)
![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)

![1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4404412.png)
![4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4404423.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4404429.png)
![methyl 4-{5-[(allylamino)methyl]-2-furyl}benzoate hydrochloride](/img/structure/B4404438.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404441.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![5-[4-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4404460.png)


![4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4404476.png)